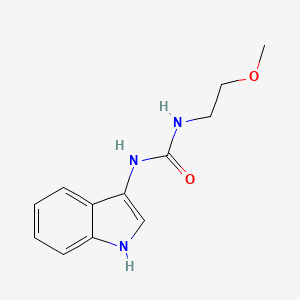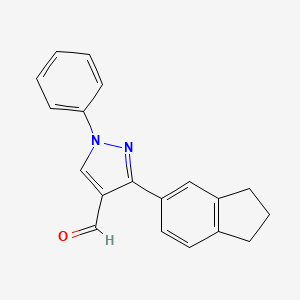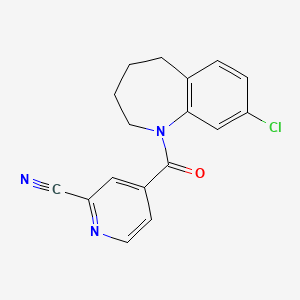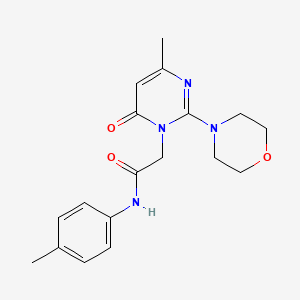
3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chloropyrimidinyl groups, amino linkages, and sulfonamide functionalities, which are often explored for their antiproliferative and antitumor properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound in paper involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that was previously chlorinated. Similarly, the synthesis of another antitumor agent mentioned in paper was achieved by reacting chlorambucil with a sulfadiazine derivative, using a Schiff's base as a protective group. These methods suggest that the synthesis of the compound might also involve condensation reactions and the use of protective groups that can be removed post-synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by crystallography and compared with theoretical calculations such as density functional theory (DFT). For example, the crystal structure of a related compound in paper was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations. This indicates that a similar approach could be used to analyze the molecular structure of "3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide".
Chemical Reactions Analysis
The chemical reactions involving these compounds can lead to various products, as seen in paper , where the condensation of 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride resulted in both expected and abnormal by-products. This suggests that the compound may also undergo complex reactions leading to a variety of products, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers do not provide specific details on these properties for the compound , they do discuss the importance of molecular electrostatic potential (MEP) surface maps, HOMO and LUMO energies, and intermolecular interactions, as seen in paper . These properties are often investigated to understand the reactivity and interaction of the compounds with biological targets.
Relevant Case Studies
The papers provided discuss the biological activities of related compounds, such as their antiproliferative and anti-HIV activities. For instance, the compound in paper showed marked inhibition against various human cancer cell lines, and the compound in paper exhibited anti-HIV-1 activity. These case studies suggest that "3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide" could also be investigated for similar biological activities, which would be relevant for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
The compound has shown potential as an antiviral agent. A study by Brzozowski & Sa̧czewski (2007) synthesized derivatives of benzenesulfonamide, including compounds similar to 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide, exhibiting anti-HIV activity. One derivative displayed significant activity against HIV-1 with a moderate cytotoxic effect (Brzozowski & Sa̧czewski, 2007).
Cancer Research
A study by González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, for their binding to DNA and potential anticancer activity. These complexes, through their interaction with DNA, could induce apoptosis in cancer cells (González-Álvarez et al., 2013).
Antibacterial and Anti-inflammatory Research
Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing antibacterial potential and inhibition of lipoxygenase, indicating potential use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Antitumor Agents
Huang et al. (2001) designed and synthesized sulfonamide derivatives as antitumor agents. These derivatives, including compounds analogous to 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide, showed promising results in reducing tumor growth with low toxicity (Huang et al., 2001).
Environmental Application
Sharma et al. (2012) studied the degradation of chlorimuron-ethyl, a compound similar to 3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide, by Aspergillus niger in soil, highlighting its role in environmental biodegradation (Sharma et al., 2012).
Eigenschaften
IUPAC Name |
3-[(6-chloropyrimidin-4-yl)amino]-4-ethylsulfanyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-21-11-5-4-9(22(19,20)15-2)6-10(11)18-13-7-12(14)16-8-17-13/h4-8,15H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNMLILUVYDPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)S(=O)(=O)NC)NC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-chloropyrimidin-4-yl)amino)-4-(ethylthio)-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)


![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)
![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)


